molecular formula C12H11N3O2 B1223112 Cerulomycin

Cerulomycin

Cat. No.: B1223112
M. Wt: 229.23 g/mol
InChI Key: JCTRJRHLGOKMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomyces caeruleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerulomycin can be synthesized through a series of chemical reactions involving the precursor molecules. The synthetic route typically involves the formation of the bipyridinic core structure followed by functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Streptomyces caeruleus under controlled conditions to induce the biosynthesis of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form. Advances in genetic engineering and fermentation technology have improved the efficiency and scalability of this production method .

Chemical Reactions Analysis

Types of Reactions

Cerulomycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions are typically this compound derivatives with enhanced or modified biological activities. These derivatives are studied for their potential therapeutic applications and improved pharmacokinetic properties .

Scientific Research Applications

Cerulomycin has a wide range of scientific research applications, including:

Mechanism of Action

Cerulomycin exerts its effects by inhibiting specific molecular targets and pathways. It suppresses the interferon-γ-induced STAT1 signaling pathway, thereby enhancing the TGF-β-Smad3 signaling pathway. This modulation of immune signaling pathways leads to the generation of regulatory T cells and suppression of pro-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Cerulomycin is part of a family of natural alkaloids known as caerulomycins. Similar compounds include:

  • Caerulomycin B
  • Caerulomycin C
  • Caerulomycin D

Uniqueness

What sets this compound apart from its analogs is its potent antifungal and immunosuppressive activities. Unlike other caerulomycins, this compound has been shown to effectively inhibit the growth of various fungal species and modulate immune responses, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3

InChI Key

JCTRJRHLGOKMCF-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Pictograms

Acute Toxic; Irritant

Synonyms

caerulomycin
cerulomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerulomycin
Reactant of Route 2
Reactant of Route 2
Cerulomycin

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